

1-(allyloxy)-4-bromobenzene physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Allyloxy)-4-bromobenzene

Cat. No.: B1265795

[Get Quote](#)

An In-depth Technical Guide to 1-(allyloxy)-4-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and spectral properties of **1-(allyloxy)-4-bromobenzene**, a key intermediate in organic synthesis. It includes detailed experimental protocols and visual diagrams to support its application in research and development, particularly within the pharmaceutical industry.

Core Chemical Information

1-(allyloxy)-4-bromobenzene, also known as 4-bromophenyl allyl ether, is a disubstituted aromatic compound featuring a versatile allyloxy group and a bromine atom.^[1] This unique combination makes it a valuable building block in medicinal chemistry and materials science, offering two distinct points for chemical modification.^[2] The allyl group is a precursor for reactions like the Claisen rearrangement, while the bromo-substituent is ideal for metal-catalyzed cross-coupling reactions.^[2]

Physical Properties

The known physical characteristics of **1-(allyloxy)-4-bromobenzene** are summarized below.

Property	Value	Source
CAS Number	25244-30-8	[1]
Molecular Formula	C ₉ H ₉ BrO	[1] [3]
Molecular Weight	213.07 g/mol	[1] [3] [4]
Boiling Point	110.0 - 110.1 °C (at 10 Torr)	[1]
Density	1.350 ± 0.06 g/cm ³ (Predicted)	[1]
Storage	2-8°C, under nitrogen	[1]

Computed Properties

Computational models provide additional insights into the molecule's characteristics.

Property	Value	Source
XLogP3	3.1	[4]
Hydrogen Bond Donor Count	0	[4]
Hydrogen Bond Acceptor Count	1	[4]
Rotatable Bond Count	3	[4]
Topological Polar Surface Area	9.2 Å ²	[4]

Chemical Properties and Reactivity

1-(allyloxy)-4-bromobenzene is a versatile intermediate due to its dual reactivity. The primary reaction pathways involve the allyloxy moiety and the bromo-substituted aromatic ring.

- Claisen Rearrangement: The allyloxy group is a well-established precursor for the Claisen rearrangement, a powerful pericyclic reaction that forms a new carbon-carbon bond, yielding an ortho-allyl phenol. This transformation is highly valuable in natural product and pharmaceutical synthesis.[\[2\]](#)

- **Cross-Coupling Reactions:** The bromine atom on the aromatic ring serves as an excellent handle for modern metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings. This allows for the sequential functionalization of the ring system to create diverse biaryl structures.[2]
- **Oxidative Transformations:** The carbon-carbon double bond within the allyl group is susceptible to various oxidative transformations. For instance, it can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[2]

Below is a diagram illustrating the primary reaction pathways for this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(allyloxy)-1-bromobenzene | 25244-30-8 [amp.chemicalbook.com]
- 2. 1-(Allyloxy)-4-bromo-2-chlorobenzene|CAS 84109-21-7 [benchchem.com]
- 3. 1-(allyloxy)-4-bromobenzene [chemicalbook.com]
- 4. 1-(Allyloxy)-2-bromobenzene | C9H9BrO | CID 91351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(allyloxy)-4-bromobenzene physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265795#1-allyloxy-4-bromobenzene-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com